N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide
Description
N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide is a complex polycyclic compound featuring a tricyclic core (azatricyclo[6.3.1.0^{4,12}]dodeca-pentaene) with a 2-butyl substituent, a ketone group at position 3, and a 3,4,5-trimethoxybenzamide moiety at position 7. Its synthesis and characterization would rely on advanced crystallographic tools like the SHELX software suite for structural refinement .
Properties
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-5-6-12-27-19-11-10-18(16-8-7-9-17(22(16)19)25(27)29)26-24(28)15-13-20(30-2)23(32-4)21(14-15)31-3/h7-11,13-14H,5-6,12H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITELZENUVRAPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-3,4,5-trimethoxybenzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
- Molecular Formula : CHNO
- Molecular Weight : 402.5 g/mol
- CAS Number : 955808-70-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a strong cytotoxic effect .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. Flow cytometry assays demonstrated an increase in early and late apoptotic cells upon treatment with the compound .
- Anti-metastatic Activity : In vitro migration assays revealed that this compound reduces the migratory capacity of cancer cells by inhibiting matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis .
Enzyme Inhibition
This compound also exhibits enzyme inhibitory properties:
- Aromatase Inhibition : The compound has been identified as a potent aromatase inhibitor, which is significant in the treatment of hormone-dependent cancers such as breast cancer. Inhibition assays demonstrated a competitive inhibition mechanism with a Ki value in the nanomolar range .
- Cholinesterase Inhibition : Preliminary studies suggest that it may act as a cholinesterase inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Case Study 1 : A study involving MCF-7 cells treated with different concentrations of the compound showed a dose-dependent decrease in cell viability and an increase in apoptotic markers after 48 hours of treatment .
- Case Study 2 : In animal models of breast cancer, administration of the compound resulted in significant tumor size reduction compared to control groups receiving vehicle treatment .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound belongs to a family of azatricyclo derivatives with modifications in the alkyl chain and benzamide substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Hypothesized Property Comparison
Impact of Substituents on Properties
- Alkyl Chain (Butyl vs. Conversely, a pentyl chain (as in ) may further elevate LogP but introduce steric challenges in target binding.
- Benzamide Substitutions: The 3,4,5-trimethoxy group offers multiple hydrogen-bonding sites, likely improving receptor interaction compared to single-methoxy or fluorinated derivatives.
Electronic Effects:
The electron-rich trimethoxybenzamide may stabilize charge-transfer interactions, whereas the 3-fluoro substituent in could alter electron distribution at binding sites .
Research Findings and Limitations
Bioactivity Hypotheses
Knowledge Gaps
- Empirical data on solubility, stability, and in vitro activity are lacking for the target compound and its analogs.
- Comparative studies using QSAR models or molecular docking are needed to validate hypothesized interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
